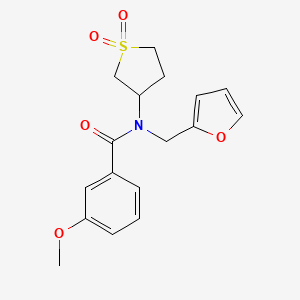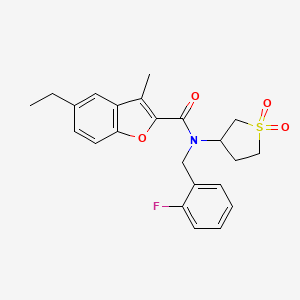![molecular formula C23H18FNO3 B11398963 3-(2-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one](/img/structure/B11398963.png)
3-(2-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(2-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one can be achieved through several synthetic routes. One common method involves the cyclization of aromatic aldehydes, ammonium acetate, and substituted amides in the presence of a catalyst. This one-pot condensation method is efficient and environmentally friendly . Another approach involves the Mannich-type condensation reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures . These methods are characterized by their simplicity and high yields, making them suitable for both laboratory and industrial production.
Chemical Reactions Analysis
3-(2-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Cyclization: Cyclization reactions can be facilitated by acidic or basic catalysts, leading to the formation of various cyclic derivatives
Scientific Research Applications
3-(2-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and antifungal agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound’s chromeno-oxazin core makes it suitable for use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It has been investigated for its potential to inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one involves its interaction with molecular targets such as enzymes and receptors. The fluorophenethyl group enhances its binding affinity to these targets, leading to the inhibition of specific biological pathways. For example, in antibacterial applications, the compound disrupts bacterial cell wall synthesis, leading to cell death . In cancer research, it interferes with DNA replication, preventing cancer cell proliferation .
Comparison with Similar Compounds
3-(2-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one can be compared with other similar compounds, such as:
11-Chloro-3-[2-(3-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one: This compound shares a similar chromeno-oxazin core but differs in the presence of a chlorine atom and a cyclopenta ring.
Chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives: These compounds have a thiadiazolo-pyrimidine ring fused to the chromeno core, offering different biological activities and applications.
The uniqueness of this compound lies in its specific fluorophenethyl group, which enhances its biological activity and binding affinity to molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H18FNO3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[2-(2-fluorophenyl)ethyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H18FNO3/c24-20-8-4-1-5-15(20)11-12-25-13-19-21(27-14-25)10-9-17-16-6-2-3-7-18(16)23(26)28-22(17)19/h1-10H,11-14H2 |
InChI Key |
NWZHNFYELBNBSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)OCN1CCC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B11398893.png)
![4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11398900.png)
![9-tert-butyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11398901.png)
![N-(2-methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11398909.png)
![Dimethyl {2-(furan-2-yl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11398913.png)
![N-(2-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11398916.png)

![N-{1-methyl-2-[2-(propanoylamino)ethyl]-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B11398930.png)

![5-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11398938.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B11398939.png)
![3-(2-hydroxyphenyl)-4-[3-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11398943.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11398964.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11398972.png)
